molecular formula C17H19N3O3S B3011384 (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2109277-93-0

(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B3011384
CAS No.: 2109277-93-0
M. Wt: 345.42
InChI Key: ZXIBLRYPJOYYMK-UHFFFAOYSA-N
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Description

(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound featuring a bicyclic structure with pyridine and sulfonyl functional groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane likely involves multiple steps, including the formation of the bicyclic core and the introduction of pyridine and sulfonyl groups. Typical synthetic routes may include:

    Formation of the Bicyclic Core: This could involve cyclization reactions using appropriate starting materials under controlled conditions.

    Introduction of Pyridine Groups: Pyridine groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or sulfonyl groups.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of bioactive pyridine and sulfonyl groups.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as inhibitors of specific enzymes or receptors.

Industry

Industrially, it could be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with pyridine and sulfonyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bicyclic structure might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane: Lacks the sulfonyl group.

    (1R,5S)-3-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane: Lacks the pyridin-3-yloxy group.

Uniqueness

The presence of both pyridin-3-yloxy and pyridin-3-ylsulfonyl groups in the same molecule may confer unique biological activities or chemical reactivity, distinguishing it from similar compounds.

Properties

IUPAC Name

3-pyridin-3-yloxy-8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,17-4-2-8-19-12-17)20-13-5-6-14(20)10-16(9-13)23-15-3-1-7-18-11-15/h1-4,7-8,11-14,16H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIBLRYPJOYYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CN=CC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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